molecular formula C18H12N8 B7949993 3-(1H-1,2,3-Triazol-4-YL)benzonitrile and 3-(2H-1,2,3-triazol-4-YL)benzonitrile

3-(1H-1,2,3-Triazol-4-YL)benzonitrile and 3-(2H-1,2,3-triazol-4-YL)benzonitrile

Cat. No.: B7949993
M. Wt: 340.3 g/mol
InChI Key: OSPPODKBPZDNGK-UHFFFAOYSA-N
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Chemical Reactions Analysis

These compounds undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1H-1,2,3-Triazol-4-YL)benzonitrile and 3-(2H-1,2,3-triazol-4-YL)benzonitrile have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of these compounds often involves binding to specific molecular targets, such as enzymes. For example, triazole derivatives have been shown to inhibit carbonic anhydrase-II by binding to its active site . This binding disrupts the enzyme’s normal function, leading to its inhibition. The triazole ring’s ability to form hydrogen bonds and interact with various amino acid residues in the enzyme’s active site is crucial for its inhibitory activity .

Comparison with Similar Compounds

Compared to other triazole derivatives, 3-(1H-1,2,3-Triazol-4-YL)benzonitrile and 3-(2H-1,2,3-triazol-4-YL)benzonitrile are unique due to their specific substitution pattern on the benzonitrile moiety. Similar compounds include:

    1,2,3-Triazole: A basic triazole ring without additional substituents.

    1,2,4-Triazole: Another triazole isomer with different substitution patterns.

    Benzotriazole: A fused triazole-benzene ring system.

These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their structures .

Properties

IUPAC Name

3-(2H-triazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H6N4/c2*10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h2*1-4,6H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPPODKBPZDNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=C2)C#N.C1=CC(=CC(=C1)C2=NNN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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